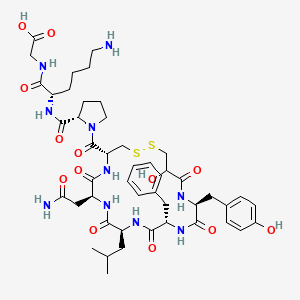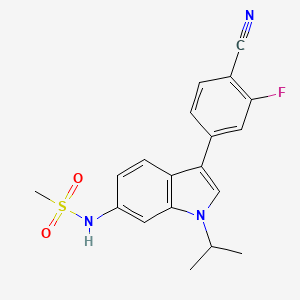![molecular formula C18H17ClN2O5 B10780223 2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile;oxalic acid](/img/structure/B10780223.png)
2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile; oxalic acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a benzonitrile core substituted with an amino group and a phenylpropoxy group, along with an oxalic acid moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitrile Formation: The initial step involves the formation of the benzonitrile core through a nucleophilic substitution reaction.
Amino Group Introduction: The amino group is introduced via a reductive amination reaction, where an amine is reacted with a carbonyl compound in the presence of a reducing agent.
Phenylpropoxy Group Addition: The phenylpropoxy group is added through an etherification reaction, where a phenol derivative is reacted with an alkyl halide under basic conditions.
Chlorination: The final step involves the chlorination of the aromatic ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-[(1R)-3-amino-1-phenylpropoxy]-4-fluorobenzonitrile
- 2-[(1R)-3-amino-1-phenylpropoxy]-4-bromobenzonitrile
- 2-[(1R)-3-amino-1-phenylpropoxy]-4-iodobenzonitrile
Uniqueness
2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile is unique due to the presence of the chlorobenzonitrile moiety, which imparts distinct chemical reactivity and biological activity compared to its fluorinated, brominated, and iodinated analogs. The specific substitution pattern on the aromatic ring can significantly influence the compound’s properties, making it a valuable subject of study for developing new chemical entities with desired characteristics.
属性
分子式 |
C18H17ClN2O5 |
|---|---|
分子量 |
376.8 g/mol |
IUPAC 名称 |
2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile;oxalic acid |
InChI |
InChI=1S/C16H15ClN2O.C2H2O4/c17-14-7-6-13(11-19)16(10-14)20-15(8-9-18)12-4-2-1-3-5-12;3-1(4)2(5)6/h1-7,10,15H,8-9,18H2;(H,3,4)(H,5,6)/t15-;/m1./s1 |
InChI 键 |
PPQGTHAGWWVLEX-XFULWGLBSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@@H](CCN)OC2=C(C=CC(=C2)Cl)C#N.C(=O)(C(=O)O)O |
规范 SMILES |
C1=CC=C(C=C1)C(CCN)OC2=C(C=CC(=C2)Cl)C#N.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1r)-3-Amino-1-Phenyl-Propoxy]-4-Chloro-Benzonitrile](/img/structure/B10780157.png)
![2-[(2S,5R)-5-[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]pyrrolidin-2-yl]acetic acid](/img/structure/B10780163.png)
![2-(4-(4-amino-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)benzylamino)ethanol](/img/structure/B10780171.png)
![1-[4-(2,2-Dimethylpropyl)-1h-imidazol-2-yl]-2-[4-(5-fluoropyridin-2-yl)phenyl]propan-2-ol](/img/structure/B10780174.png)

![[2-[2-[4-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]cyclohexyl]ethyl]-1,3-dihydroisoindol-5-yl] methanesulfonate](/img/structure/B10780178.png)
![3-chloro-2-[(Z)-hydroxyiminomethyl]-4-(4-hydroxyphenyl)phenol](/img/structure/B10780181.png)
![(8S)-N-[(3-fluorophenyl)methyl]-N-methylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine](/img/structure/B10780184.png)
![[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[hydroxy(methyl)carbamoyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl] acetate](/img/structure/B10780201.png)
![4-amino-6-[[(1S)-1-(6-fluoro-4-methylsulfonyl-3-phenylquinolin-2-yl)ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B10780207.png)



